Bx 471
Description
Overview of Chemokines and Chemokine Receptors in Physiological and Pathophysiological Processes
Chemokines and their receptors are fundamental to the normal functioning of the immune system, playing a central role in processes such as immune surveillance and the response to infection. However, their dysregulation can contribute to the pathology of numerous diseases characterized by chronic inflammation. patsnap.com
Role of Chemokine Receptor 1 (CCR1) in Immune Cell Trafficking and Inflammation
Chemokine Receptor 1 (CCR1) is a G-protein coupled receptor predominantly expressed on the surface of various immune cells, including monocytes, neutrophils, T-cells, and eosinophils. plos.org It acts as a receptor for several chemokines, most notably Macrophage Inflammatory Protein-1α (MIP-1α or CCL3) and Regulated on Activation, Normal T cell Expressed and Secreted (RANTES or CCL5). plos.org The interaction between CCR1 and its ligands is a critical step in the recruitment of these leukocytes from the bloodstream into tissues experiencing inflammation. plos.orgkarger.com This process, known as leukocyte trafficking, is a hallmark of the inflammatory response. In pathological states, such as autoimmune diseases, the persistent and excessive recruitment of immune cells mediated by CCR1 can lead to tissue damage and exacerbation of the disease. karger.comresearchgate.net
Therapeutic Potential of CCR1 Antagonists
Given the pivotal role of CCR1 in mediating inflammation, blocking its activity with antagonists presents a compelling therapeutic strategy. patsnap.com The central hypothesis is that by inhibiting the CCR1 signaling pathway, the migration of inflammatory cells to affected tissues can be reduced, thereby ameliorating the disease process. tandfonline.com This targeted approach offers the potential to control inflammation without causing broad immunosuppression. patsnap.com Consequently, CCR1 antagonists have been investigated for their potential in treating a range of conditions, including rheumatoid arthritis, multiple sclerosis, and multiple myeloma. patsnap.comnih.govmdpi.com The development of potent and selective CCR1 antagonists has been a significant focus of pharmaceutical research, leading to the identification of several candidate molecules. researchgate.net
Historical Context of BX471 Hydrochloride Discovery and Development
The development of BX471 hydrochloride by Berlex and its parent company, Schering AG, marked a significant step in the pursuit of orally active, non-peptide chemokine receptor antagonists. researchgate.net
Identification as a Non-Peptide Chemokine Receptor Antagonist
BX471 was identified through high-throughput screening followed by chemical optimization as a novel, non-peptide antagonist of CCR1. researchgate.net This class of small molecule antagonists was sought after for its potential for oral bioavailability, a desirable characteristic for chronic therapies. researchgate.net Research demonstrated that BX471 is a potent and selective antagonist for the human CCR1 receptor. Competition binding studies revealed its high affinity, with a Ki value of 1 nM. It effectively displaced the binding of key CCR1 ligands, including MIP-1α and Monocyte Chemoattractant Protein-3 (MCP-3). researchgate.net
| Property | Value |
| Class | Non-peptide Chemokine Receptor Antagonist |
| Target | Chemokine Receptor 1 (CCR1) |
| Ki for human CCR1 | 1 nM |
Initial Rationale for Therapeutic Application in Autoimmune and Inflammatory Diseases
The initial rationale for developing BX471 hydrochloride as a therapeutic agent was firmly rooted in the understanding of CCR1's role in inflammatory processes. researchgate.net The upregulation of CCR1 in various human diseases, coupled with preclinical evidence from animal models where inhibiting CCR1 or its ligands showed beneficial effects, supported the hypothesis that a CCR1 antagonist could offer therapeutic benefits. researchgate.net BX471 was specifically investigated for its potential in treating autoimmune diseases, with a particular focus on multiple sclerosis. researchgate.net The compound demonstrated efficacy in a rat model of experimental allergic encephalomyelitis, a model for multiple sclerosis, further bolstering the rationale for its clinical development in inflammatory conditions. researchgate.net
Synonyms and Related Designations of BX471 Hydrochloride
Throughout its development and in scientific literature, BX471 hydrochloride has been referred to by several different names and designations. These synonyms are important to recognize when reviewing research and documentation related to this compound.
| Designation | Source |
| BX471 | Primary research and development name. selleckchem.com |
| ZK-811752 | An alternative designation used by the developing company. selleckchem.combldpharm.com |
| BAY 865047 | Another designation associated with the compound. selleckchem.combldpharm.com |
| SH T 04268H | A further synonym for the substance. selleckchem.combldpharm.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[5-chloro-2-[2-[(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN4O3.ClH/c1-14-11-26(12-15-2-5-17(23)6-3-15)8-9-27(14)20(28)13-30-19-7-4-16(22)10-18(19)25-21(24)29;/h2-7,10,14H,8-9,11-13H2,1H3,(H3,24,25,29);1H/t14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUCNQBAWUHKLS-PFEQFJNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183019 | |
| Record name | BX 471 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288262-96-4 | |
| Record name | BX 471 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288262964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BX 471 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BX-471 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L350B5LO1J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Bx471 Hydrochloride
Target Receptor Specificity and Selectivity
BX471 hydrochloride demonstrates high potency and selectivity for the human CCR1. tocris.commedchemexpress.commedchemexpress.comfishersci.atadooq.comadooq.com
The inhibitory constant, or Ki value, is a measure of the binding affinity of a compound to a receptor. A lower Ki value indicates a higher affinity. BX471 exhibits a strong binding affinity for human CCR1, as evidenced by its low nanomolar Ki values. Competition binding studies have shown that BX471 can effectively displace natural CCR1 ligands, including macrophage inflammatory protein-1α (MIP-1α), RANTES (Regulated on Activation, Normal T cell Expressed and Secreted), and monocyte chemotactic protein-3 (MCP-3). nih.govresearchgate.netresearchgate.net
The reported Ki values for BX471 binding to human CCR1 vary slightly depending on the specific ligand used in the displacement assay. For instance, the Ki is reported as 1 nM when displacing MIP-1α and 5.5 nM when displacing MCP-3 in CCR1-transfected HEK293 cells. selleckchem.com Other studies have reported a Ki range of 1 nM to 5.5 nM for the displacement of these ligands. nih.govresearchgate.netbiorxiv.org
Table 1: Binding Affinity (Ki) of BX471 to Human CCR1
| Displaced Ligand | Ki Value (nM) | Cell Line |
|---|---|---|
| MIP-1α | 1 | HEK293 |
| RANTES | 2.8 | Not Specified |
| MCP-3 | 5.5 | HEK293 |
Data sourced from multiple studies. selleckchem.comglpbio.com
An essential characteristic of a therapeutic antagonist is its selectivity for the target receptor over other related receptors to minimize off-target effects.
BX471 hydrochloride displays a high degree of selectivity for CCR1 over other closely related chemokine receptors such as CCR2, CCR5, and CXCR4. tocris.commedchemexpress.commedchemexpress.comfishersci.atadooq.comadooq.com It is reported to be 250-fold more selective for CCR1 than for these other chemokine receptors. tocris.commedchemexpress.commedchemexpress.comfishersci.atadooq.comadooq.com This high selectivity is crucial as these receptors are involved in different biological pathways, and non-specific binding could lead to unintended physiological responses.
Further studies have demonstrated that BX471 has a remarkable selectivity for CCR1 when tested against a broader panel of G-protein coupled receptors. It has shown a greater than 10,000-fold selectivity for CCR1 when compared with a panel of 28 other GPCRs. nih.govmedchemexpress.commedchemexpress.comresearchgate.netglpbio.com This extensive selectivity profile underscores the specific nature of its interaction with CCR1.
Selectivity Profile Against Other G-Protein Coupled Receptors (GPCRs)
Discrimination from CCR2, CCR5, and CXCR4
Mechanism of Action as a Functional CCR1 Antagonist
BX471 acts as a functional antagonist of CCR1, meaning it not only binds to the receptor but also inhibits the downstream signaling events that are normally triggered by the binding of natural ligands. nih.govmedchemexpress.commedchemexpress.comglpbio.com
The primary mechanism by which BX471 exerts its antagonistic effect is by competitively inhibiting the binding of endogenous CCR1 ligands. nih.govbiorxiv.org By occupying the ligand-binding site on the CCR1 receptor, BX471 prevents chemokines like MIP-1α, RANTES, and MCP-3 from binding and initiating the signaling cascade that leads to inflammatory cell recruitment. nih.govbiorxiv.orgdovepress.com This has been demonstrated in competition binding assays where BX471 displaces radiolabeled CCR1 ligands. nih.govglpbio.com The binding site for BX471 has been investigated through mutagenesis studies, which identified key amino acid residues within the transmembrane domains of CCR1, such as Tyr-113, Tyr-114, and Ile-259, as being significant for its binding. nih.gov
Inhibition of Ligand Binding to CCR1
Displacement of Macrophage Inflammatory Protein-1α (MIP-1α/CCL3)
BX471 has been shown to effectively displace Macrophage Inflammatory Protein-1α (MIP-1α), also known as CCL3, from its binding site on CCR1. medchemexpress.comchemscene.comnih.gov Research indicates that BX471 competitively inhibits the binding of radiolabeled MIP-1α to both human and mouse CCR1. medchemexpress.comchemscene.com For human CCR1, BX471 exhibits a high affinity with a reported Ki (inhibition constant) of 1 nM. chemscene.comglpbio.com In studies with mouse CCR1, BX471 displaced ¹²⁵I-MIP-1α in a concentration-dependent manner, with a Ki of 215 ± 46 nM. medchemexpress.comchemscene.com This displacement action prevents MIP-1α from activating the receptor and initiating downstream inflammatory signaling. medchemexpress.comchemscene.com
Table 1: Inhibition of MIP-1α/CCL3 Binding by BX471 Hydrochloride
| Receptor Species | Ligand | BX471 Ki Value |
| Human CCR1 | MIP-1α/CCL3 | 1 nM |
| Mouse CCR1 | MIP-1α/CCL3 | 215 ± 46 nM |
Displacement of Regulated on Activation, Normal T Cell Expressed and Secreted (RANTES/CCL5)
BX471 also demonstrates the ability to displace Regulated on Activation, Normal T Cell Expressed and Secreted (RANTES), or CCL5, from CCR1. nih.gov By binding to the receptor, BX471 prevents RANTES from exerting its chemoattractant effects. medchemexpress.comchemscene.com Studies have shown that BX471, in a concentration range of 0.1-10 μM, dose-dependently inhibits the adhesion of isolated blood monocytes and T lymphocytes to activated endothelium, a process mediated by RANTES. medchemexpress.comchemscene.com
Displacement of Monocyte Chemoattractant Protein-3 (MCP-3/CCL7)
The antagonistic action of BX471 extends to Monocyte Chemoattractant Protein-3 (MCP-3), also known as CCL7. nih.gov By occupying the CCR1 binding site, BX471 effectively blocks MCP-3 from activating the receptor. nih.gov This has been demonstrated in various in vitro and in vivo models where BX471 treatment leads to a reduction in the inflammatory response typically mediated by MCP-3. researchgate.net
Downstream Signaling Pathway Inhibition
As a functional antagonist, BX471's mechanism of action goes beyond simple receptor binding. medchemexpress.comchemscene.com It actively inhibits several key downstream signaling events that are normally triggered by chemokine binding to CCR1. medchemexpress.comchemscene.comnih.gov
Suppression of Intracellular Calcium (Ca²⁺) Mobilization
A critical step in chemokine receptor activation is the mobilization of intracellular calcium (Ca²⁺). ambeed.cnnih.govplos.org BX471 has been shown to be a potent inhibitor of this process. medchemexpress.comchemscene.comambeed.cn In cellular assays, increasing concentrations of BX471 effectively inhibited the transient increases in intracellular calcium induced by MIP-1α in cells expressing both human and mouse CCR1. medchemexpress.comchemscene.com The IC₅₀ values, which represent the concentration of BX471 required to inhibit 50% of the calcium response, were determined to be 5.8 ± 1 nM for human CCR1 and 198 ± 7 nM for mouse CCR1. medchemexpress.comchemscene.com This demonstrates a significant suppression of a key signaling event necessary for cell activation and migration. medchemexpress.comchemscene.comambeed.cn
Table 2: Inhibition of MIP-1α-Induced Calcium Mobilization by BX471 Hydrochloride
| Receptor Species | IC₅₀ Value |
| Human CCR1 | 5.8 ± 1 nM |
| Mouse CCR1 | 198 ± 7 nM |
Reduction in Extracellular Acidification Rate
Another indicator of cellular activation is the increase in the extracellular acidification rate, which reflects an increase in metabolic activity. nih.govambeed.cn BX471 has been documented to inhibit this CCR1-mediated effect. medchemexpress.comchemscene.comambeed.cn By preventing the activation of the receptor, BX471 effectively reduces the metabolic burst associated with leukocyte activation. medchemexpress.comchemscene.com
Inhibition of CD11b Expression
BX471 also demonstrates the ability to inhibit the expression of CD11b, an integrin subunit that is a marker of leukocyte activation and is crucial for cell adhesion and migration. medchemexpress.comchemscene.comambeed.cn By blocking CCR1 signaling, BX471 prevents the upregulation of CD11b on the surface of leukocytes, thereby impeding their ability to adhere to the endothelium and migrate into tissues. medchemexpress.comchemscene.comambeed.cn
BX471 hydrochloride is a potent and selective non-peptide antagonist of the C-C chemokine receptor 1 (CCR1). medchemexpress.com Its interactions at the molecular and cellular level have been the subject of extensive research, revealing its influence on key inflammatory pathways and cellular behaviors.
Modulation of NF-κB Pathway Activation
BX471 has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression. mdpi.comnih.gov In a mouse model of Parkinson's disease, treatment with BX471 led to a moderation of the NF-κB pathway. mdpi.com This was evidenced by a reduction in the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. mdpi.com By preventing IκBα degradation, BX471 effectively inhibits the translocation of NF-κB to the nucleus, thereby suppressing the transcription of pro-inflammatory genes. mdpi.comgoogle.com Similarly, in a mouse model of allergic rhinitis, BX471's anti-inflammatory effects were attributed to its ability to inhibit the TNF-α activated NF-κB pathway. nih.gov
Effects on Proinflammatory Enzymes and Cytokines Overexpression
Consistent with its modulation of the NF-κB pathway, BX471 has demonstrated the ability to reduce the overexpression of various pro-inflammatory enzymes and cytokines. mdpi.com Research in a Parkinson's disease model showed that BX471 treatment resulted in decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes involved in the inflammatory response. mdpi.com
Furthermore, the same study reported a significant reduction in the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in both the brain and serum following BX471 administration. mdpi.com This inhibitory effect on cytokine production is a direct consequence of the dampened NF-κB signaling. mdpi.com The compound also downregulates the expression of immunoinflammatory ligands like RANTES (regulated on activation, normal T cell expressed and secreted) and macrophage inflammatory protein-1 alpha (MIP-1α). mdpi.com
Table 1: Effect of BX471 on Pro-inflammatory Mediators
| Mediator | Effect of BX471 Treatment | Reference |
|---|---|---|
| iNOS | Reduction in expression | mdpi.com |
| COX-2 | Reduction in expression | mdpi.com |
| TNF-α | Reduction in expression | mdpi.com |
| IL-1β | Reduction in expression | mdpi.com |
| RANTES | Downregulation of expression | mdpi.com |
| MIP-1α | Downregulation of expression | mdpi.com |
Cellular Effects in Immune and Inflammatory Cells
BX471 exerts significant effects on the behavior of various immune and inflammatory cells, primarily through its antagonism of the CCR1 receptor.
Inhibition of Leukocyte Migration and Chemotaxis
BX471 is a potent inhibitor of leukocyte migration and chemotaxis, which are fundamental processes in the inflammatory response. medchemexpress.comresearchgate.net As a functional antagonist of CCR1, it blocks the effects mediated by this receptor, including leukocyte movement. medchemexpress.com Studies have shown that BX471 inhibits the migration of leukocytes in response to chemokines. researchgate.netnih.gov In a mouse model of sepsis, administration of BX471 resulted in decreased leukocyte adhesion and transendothelial migration. scholaris.ca
Impact on Monocyte Adhesion
The adhesion of monocytes to the vascular endothelium is a critical step in their recruitment to sites of inflammation. BX471 has been shown to dose-dependently inhibit the adhesion of isolated blood monocytes to activated microvascular endothelium under shear flow conditions. medchemexpress.commedchemexpress.com This effect is mediated by the blockade of CCR1, which plays a role in monocyte adhesion. medchemexpress.commedchemexpress.combiorxiv.org
Modulation of T Lymphocyte Adhesion and Activity
BX471 also influences the adhesion and activity of T lymphocytes. medchemexpress.commdpi.comresearchgate.net It has been observed to inhibit the RANTES-mediated adhesion of T lymphocytes to activated endothelium. medchemexpress.commedchemexpress.com Furthermore, by acting as a CCR1 antagonist, BX471 can reduce the activation of T lymphocytes, which is a key event in the adaptive immune response. mdpi.comresearchgate.netfrontiersin.org
Effects on Macrophage and Neutrophil Accumulation
Research has demonstrated that pretreatment with BX471 can reduce the accumulation of macrophages and neutrophils in tissues following injury. medchemexpress.comchemicalbook.commedchemexpress.comchembk.com For instance, in a model of kidney ischemia-reperfusion injury, BX471 was effective in decreasing the infiltration of these inflammatory cells. medchemexpress.commedchemexpress.comchembk.com This effect is consistent with its role in blocking CCR1-mediated cell migration.
Modulation of NF-κB Pathway Activation
Cellular Effects in Immune and Inflammatory Cells
Influence on Treg Cell Population
BX471 hydrochloride has been shown to modulate the immune response by affecting the population of regulatory T cells (Treg). nih.govnih.gov Tregs, characterized by the expression of CD4, CD25, and the transcription factor Foxp3, are crucial for maintaining immune homeostasis and preventing excessive immune reactions. thermofisher.combdbiosciences.comfrontiersin.org
In a murine model of ovalbumin (OVA)-induced allergic rhinitis, administration of BX471 resulted in a significant upregulation of the Treg cell population. nih.govnih.gov Flow cytometry analysis of CD4+ T cells revealed a notable increase in the percentage of CD25+Foxp3+ Treg cells in mice treated with BX471 compared to the vehicle-treated control group. nih.gov The vehicle control group exhibited a significantly lower percentage of Treg cells (4.83 ± 1.06%) compared to the normal, non-sensitized group (11.00 ± 0.69%). nih.gov Treatment with BX471 restored the Treg cell population to a level (10.57 ± 0.97%) comparable to that of the normal group and significantly higher than the vehicle control group. nih.gov These findings indicate that BX471 treatment actively increases the population of CD4+CD25+Foxp3+ cells. nih.gov This anti-allergic effect is a key aspect of its mechanism of action, supplementing its primary anti-inflammatory properties. nih.govnih.gov
| Treatment Group | Percentage of CD4+CD25+Foxp3+ Cells in CD4+ Population (%) |
|---|---|
| Normal Group | 11.00 ± 0.69 |
| Vehicle Control Group | 4.83 ± 1.06 |
| BX471-Treated Group | 10.57 ± 0.97 |
Table 1. Effect of BX471 on Regulatory T Cell Population in a Murine Model of Allergic Rhinitis. Data is presented as mean ± standard deviation. nih.gov
Receptor Expression Modulation by BX471 Hydrochloride
BX471 hydrochloride, a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1), also influences the expression levels of its target receptor and other related chemokine receptors. sigmaaldrich.commedchemexpress.comtocris.com
Research has demonstrated that BX471 can downregulate the expression of its own target receptor, CCR1, at the messenger RNA (mRNA) level. In a mouse model of lupus nephritis, treatment with BX471 was associated with reduced renal expression of CCR1 mRNA. umich.edu Similarly, in studies of renal fibrosis, BX471 showed anti-inflammatory effects by reducing the levels of CCR1 mRNA. dovepress.com In a murine model of Parkinson's disease, treatment with BX471 strongly blocked CCR1 and led to a dose-dependent downregulation of CCR1 protein expression. mdpi.com Furthermore, in a model of photic injury-induced retinal damage, the administration of BX471 reduced the expression of Ccr1 mRNA to control levels. nih.gov This modulation of receptor expression is a key part of its therapeutic action, potentially reducing the capacity of cells to respond to inflammatory chemokines that signal through CCR1. umich.edudovepress.com
Beyond its primary target, BX471 hydrochloride has been observed to have a potential influence on the expression of C-C chemokine receptor type 5 (CCR5), a receptor also implicated in inflammatory processes. umich.eduresearchgate.net In mouse models of renal disease, treatment with BX471 was found to reduce the levels of CCR5 mRNA in addition to CCR1 mRNA. umich.edudovepress.com However, the compound's selectivity for CCR1 is significantly higher than for CCR5. medchemexpress.comtocris.commedchemexpress.com Studies indicate a 250-fold selectivity for CCR1 over CCR2, CCR5, and CXCR4. medchemexpress.comtocris.commedchemexpress.com In one study, while BX471 treatment for 10 days reduced interstitial leukocytes, it only had a borderline significant effect on the number of CCR5-positive CD8 cells in the peripheral blood. medchemexpress.comglpbio.com This suggests that while BX471 may have a downregulatory effect on CCR5 expression in certain pathological contexts, its primary and most potent activity is the antagonism of CCR1. umich.edudovepress.commedchemexpress.comglpbio.com
Preclinical Research and Experimental Models
In Vitro Study Methodologies
The preclinical assessment of BX471 hydrochloride has utilized a range of in vitro assays to characterize its antagonistic properties at the CCR1 receptor and its subsequent effects on cellular functions. These methodologies provide a foundational understanding of the compound's mechanism of action.
Binding assays have been fundamental in determining the affinity and selectivity of BX471 for the CCR1 receptor. In these assays, the compound's ability to displace radiolabeled ligands from the receptor is measured. Competition binding studies using membranes from HEK293 cells transfected with human CCR1 demonstrated that BX471 potently displaces ligands such as Macrophage Inflammatory Protein-1α (MIP-1α), RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted), and Monocyte Chemoattractant Protein-3 (MCP-3). selleckchem.comcenmed.comsigmaaldrich.comresearchgate.net
The inhibitor constant (Kᵢ), a measure of binding affinity, was determined to be 1 nM for the displacement of MIP-1α, 2.8 nM for RANTES, and 5.5 nM for MCP-3 in these human CCR1-expressing cells. arctomsci.comadooq.com Further studies showed that BX471 can also displace ¹²⁵I-labeled MIP-1α (also known as CCL3) from mouse CCR1 with a Kᵢ of 215 ± 46 nM. arctomsci.commedchemexpress.com
In experiments using membranes from the human multiple myeloma cell line RPMI 8226, which endogenously expresses CCR1, BX471 inhibited the binding of [¹²⁵I]-CCL3 with a half-maximal inhibitory concentration (IC₅₀) of 58 nM. nih.gov A similar assay using HEK_CCR1Gqi5 cell membranes reported an IC₅₀ of 47 nM. nih.gov These assays confirm that BX471 binds to CCR1 with high affinity, displacing its natural ligands. selleckchem.com The compound exhibits a high degree of selectivity, showing over 10,000-fold greater preference for CCR1 compared to 28 other G-protein-coupled receptors. arctomsci.commedchemexpress.com
Table 1: BX471 Binding Affinity and Inhibition
| Ligand Displaced | Receptor System | Cell Line | Assay Type | Value |
|---|---|---|---|---|
| MIP-1α | Human CCR1 | HEK293 | Kᵢ | 1 nM arctomsci.comadooq.com |
| RANTES | Human CCR1 | HEK293 | Kᵢ | 2.8 nM arctomsci.comadooq.com |
| MCP-3 | Human CCR1 | HEK293 | Kᵢ | 5.5 nM arctomsci.comadooq.com |
| [¹²⁵I]-MIP-1α/CCL3 | Mouse CCR1 | - | Kᵢ | 215 ± 46 nM arctomsci.commedchemexpress.com |
| [¹²⁵I]-CCL3 | Human CCR1 | RPMI 8226 | IC₅₀ | 58 nM nih.gov |
Chemokine receptor activation typically leads to an increase in intracellular calcium concentration ([Ca²⁺]i). Calcium mobilization assays are used to measure a compound's ability to inhibit this signaling event. BX471 has been shown to be a potent functional antagonist in this regard. cenmed.comarctomsci.commedchemexpress.comtandfonline.com
Studies demonstrated that increasing concentrations of BX471 effectively inhibit the transient rise in intracellular calcium induced by MIP-1α/CCL3. arctomsci.commedchemexpress.com In human CCR1 systems, such as THP-1 monocytic cells, BX471 inhibited calcium mobilization with an IC₅₀ of 5.8 ± 1 nM. adooq.commedchemexpress.com When tested against mouse CCR1, the compound showed an IC₅₀ of 198 ± 7 nM. arctomsci.commedchemexpress.com
Table 2: Inhibition of Calcium Mobilization by BX471
| Target Receptor | Inducing Ligand | IC₅₀ Value |
|---|---|---|
| Human CCR1 | MIP-1α/CCL3 | 5.8 ± 1 nM arctomsci.commedchemexpress.com |
The adhesion of leukocytes to the vascular endothelium is a critical step in the inflammatory response, often mediated by chemokines. Cell-based adhesion assays evaluate the effect of antagonists on this process. Research has shown that BX471 can inhibit the adhesion of immune cells to activated endothelial cells. arctomsci.commedchemexpress.com
In an in vitro model using isolated blood monocytes under shear flow conditions, BX471 demonstrated a dose-dependent inhibition of RANTES-mediated, shear-resistant adhesion to an interleukin-1β (IL-1β)-activated microvascular endothelium. arctomsci.commedchemexpress.com The compound was also found to inhibit the RANTES-mediated adhesion of T lymphocytes to activated endothelium, highlighting its potential to interfere with leukocyte trafficking. arctomsci.commedchemexpress.com
Cellular activation, particularly in immune cells, is accompanied by metabolic changes, including an increased rate of glycolysis, which results in the acidification of the extracellular environment. This extracellular acidification rate (ECAR) can be measured to assess cell activation. BX471 has been identified as a functional antagonist capable of inhibiting this CCR1-mediated effect. arctomsci.commedchemexpress.comtandfonline.cominvivochem.cn While the inhibitory effect of BX471 on ECAR is consistently reported, specific quantitative data from these measurements are not detailed in the reviewed literature.
To understand the impact of BX471 on inflammatory processes at the molecular level, researchers have used Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) to analyze the expression of genes encoding inflammatory markers.
In a mouse model of allergic rhinitis, treatment with BX471 led to a significant downregulation of the mRNA expression of several pro-inflammatory factors in nasal tissue compared to a vehicle control group. nih.gov This included key Th2 cytokines and other inflammatory mediators. nih.gov Similarly, in a study on osteoarthritis, BX471 was shown to inhibit the expression of senescence-associated genes in chondrocytes that were stimulated with IL-1β. nih.gov
Table 3: Effect of BX471 on Gene Expression in a Mouse Model of Allergic Rhinitis
| Gene | Fold Expression (Vehicle Control) | Fold Expression (BX471-Treated) | P-Value |
|---|---|---|---|
| IL-4 | 452.9 ± 85.3 | 38.5 ± 15.7 | p<0.001 tandfonline.com |
| IL-5 | 10.3 ± 1.6 | 1.1 ± 0.2 | p<0.001 tandfonline.com |
| IL-13 | 116.3 ± 38.5 | 5.5 ± 1.1 | p<0.05 tandfonline.com |
| RANTES | 6.6 ± 1.8 | 0.9 ± 0.03 | p<0.01 nih.gov |
| TNF-α | 8.8 ± 2.4 | 0.5 ± 0.1 | p<0.01 nih.gov |
| VCAM-1 | - | - | p<0.01 nih.gov |
| GM-CSF | - | - | p<0.05 nih.gov |
| IL-1β | - | - | p<0.01 nih.gov |
| IL-10 | - | - | p<0.01 nih.gov |
| TARC | - | - | p<0.05 nih.gov |
Note: Specific fold expression values for VCAM-1, GM-CSF, IL-1β, IL-10, TARC, and CCL22 were not provided in the source material, only the level of statistical significance.
In chondrocytes, BX471 significantly attenuated the IL-1β-induced expression of senescence markers P16INK4a and P21CIP1. nih.gov It also suppressed the expression of inflammatory metabolism-related proteins like MMP13, iNOS, and COX-2. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) is a common technique used to quantify protein levels, such as cytokines and chemokines, in biological samples. This method was employed to assess the effect of BX471 on systemic cytokine levels in a mouse model of allergic rhinitis. nih.gov
The results showed that the BX471-treated group had significantly lower serum levels of Tumor Necrosis Factor-alpha (TNF-α) compared to the vehicle control group. tandfonline.com However, the treatment did not cause a statistically significant change in the serum levels of Ovalbumin-specific IgE or Interferon-gamma (IFN-γ). tandfonline.com
Table 4: Effect of BX471 on Serum Cytokine Levels (ELISA)
| Cytokine | Concentration (Vehicle Control) | Concentration (BX471-Treated) |
|---|
Gene Expression Analysis (e.g., RT-qPCR for inflammatory markers)
In Vivo Animal Models of Inflammatory and Autoimmune Diseases
Experimental Allergic Encephalomyelitis (EAE) is a widely utilized animal model of human inflammatory demyelinating diseases of the central nervous system, such as multiple sclerosis (MS). brainlabs.org.ilimmunologyresearchjournal.com The model is induced by immunizing animals with myelin-derived antigens, which triggers an autoimmune response against the myelin sheath of neurons, leading to inflammation, demyelination, and axonal damage. immunologyresearchjournal.comhookelabs.com Depending on the specific antigen and animal strain used, EAE can manifest as an acute, chronic, or relapsing-remitting disease course, mimicking the different forms of MS. brainlabs.org.il The severity of the disease is typically assessed using a clinical scoring system that grades the progression of paralysis, from loss of tail tone to complete limb paralysis. karger.comnih.gov
In a rat model of EAE, the C-C chemokine receptor type 1 (CCR1) antagonist BX471 hydrochloride has been shown to be effective. ingentaconnect.com Studies indicate that BX471 dose-dependently improves the severity of the EAE model. nih.gov Administration of a selective CCR1 antagonist, such as BX471, was sufficient to inhibit the acute paralytic disease in MOG-EAE, suggesting that CCR1 plays a significant, non-redundant role in the early proinflammatory events of the disease. focusonseveresuffering.co.uk The compound demonstrated efficacy in reducing symptoms in an acute EAE model in rats. researchgate.net
Allergic rhinitis (AR) is an inflammatory condition of the nasal passages mediated by an Immunoglobulin E (IgE) response to allergens. nih.gov Animal models, typically in mice, are established by sensitizing the animals to an allergen, such as ovalbumin (OVA), followed by intranasal challenges to elicit an allergic inflammatory response. researchgate.netdovepress.com This response is characterized by symptoms like sneezing, the infiltration of inflammatory cells into the nasal mucosa, and the production of specific antibodies and cytokines. researchgate.net
A key feature of the allergic inflammatory cascade in AR is the recruitment of eosinophils to the nasal tissues. nih.gov In a mouse model of AR, treatment with BX471 hydrochloride has been shown to inhibit this process. nih.gov The number of eosinophils in the nasal mucosa of mice treated with BX471 was significantly lower than in the vehicle-treated control group. researchgate.net Specifically, the number of eosinophils per square millimeter of nasal tissue was reduced by approximately 50% in the BX471-treated group compared to the vehicle control group. researchgate.net This inhibition of eosinophil recruitment is a key indicator of the compound's anti-inflammatory effect in the nasal cavity. nih.gov
| Group | Mean Eosinophils per mm² (± SD) |
|---|---|
| Normal | 2.5 ± 1.0 |
| Vehicle Control | 54.0 ± 6.5 |
| BX471-Treated | 26.8 ± 8.7 |
The inflammatory response in allergic rhinitis is driven by a variety of proinflammatory mediators, including Th2 cytokines like Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13), as well as Tumor Necrosis Factor-alpha (TNF-α). nih.gov These cytokines orchestrate the allergic cascade by promoting IgE production, eosinophil activation, and mucus secretion. focusonseveresuffering.co.uk
Studies in an ovalbumin-induced AR mouse model demonstrated that BX471 hydrochloride treatment significantly suppresses the expression of these key proinflammatory mediators in the nasal cavity. nih.govresearchgate.net Compared to the vehicle control group, the nasal expression levels of TNF-α, IL-4, IL-5, and IL-13 were all markedly lower in the BX471-treated group. nih.govresearchgate.net This downregulation of crucial cytokines highlights the compound's ability to interrupt the inflammatory signaling pathways central to the pathophysiology of allergic rhinitis. nih.gov
| Mediator | Vehicle Control Group (Fold Expression ± SD) | BX471-Treated Group (Fold Expression ± SD) |
|---|---|---|
| TNF-α | 8.8 ± 2.4 | 0.5 ± 0.1 |
| IL-4 | 452.9 ± 85.3 | 38.5 ± 15.7 |
| IL-5 | 10.3 ± 1.6 | 1.1 ± 0.2 |
| IL-13 | Data shows significant reduction, specific values not detailed in source. nih.govresearchgate.net | Data shows significant reduction, specific values not detailed in source. nih.govresearchgate.net |
The effect of BX471 hydrochloride has also been investigated in animal models of fibrotic diseases, particularly in the context of liver and kidney fibrosis. In a mouse model of renal fibrosis induced by unilateral ureteral obstruction (UUO), blocking CCR1 with BX471 was shown to reduce leukocyte infiltration and renal fibrosis. nih.gov
Conversely, studies in mouse models of liver fibrosis have yielded different results. karger.com In a carbon tetrachloride (CCl₄) induced liver fibrosis model, treatment with BX471 did not significantly affect markers of liver injury or fibrosis. karger.com Similarly, in a genetic model of biliary fibrosis (ABCB4 deficient mice), BX471 showed only moderate effects. karger.com The data from these liver fibrosis models suggest that treatment with BX471 alone is unlikely to produce major beneficial outcomes in chronic liver disease. karger.com
Models of Fibrotic Diseases
Renal Fibrosis (e.g., Unilateral Ureteral Obstruction (UUO) model)
The unilateral ureteral obstruction (UUO) model is a well-established method for inducing renal fibrosis, mimicking the pathological processes of chronic kidney disease. nih.govnih.govnephrix-biosolutions.com In this model, the ligation of one ureter leads to progressive tubulointerstitial fibrosis, characterized by the accumulation of extracellular matrix, tubular atrophy, and infiltration of inflammatory cells. nih.govnephrix-biosolutions.com
Studies utilizing the UUO model have demonstrated that blocking CCR1 with BX471 can significantly reduce renal fibrosis. nih.gov Treatment with BX471 in mice with UUO resulted in a 40-60% reduction in the interstitial infiltration of macrophages and lymphocytes compared to control animals. nih.gov This reduction in inflammatory cell recruitment is a key mechanism by which BX471 is thought to exert its anti-fibrotic effects. nih.gov The decrease in renal fibrosis was also associated with a reduction in the accumulation of interstitial fibroblasts. nih.gov These findings suggest that CCR1 signaling plays a crucial role in the pathogenesis of renal fibrosis by mediating the recruitment of inflammatory cells that contribute to tissue scarring. nih.gov
Liver Fibrosis Models (e.g., CCl4 administration, ABCB4-deficient mice)
The efficacy of BX471 has also been evaluated in models of liver fibrosis, including carbon tetrachloride (CCl4) administration and in ATP-binding cassette sub-family B member 4 (ABCB4)-deficient mice. researchgate.netnih.gov CCl4 is a potent hepatotoxin that induces liver injury and fibrosis, while ABCB4-deficient mice spontaneously develop sclerosing cholangitis and biliary fibrosis. researchgate.netmdpi.complos.org
In a prevention model using CCl4-induced liver fibrosis, mice were treated with BX471 or a vehicle control. nih.gov Another "rescue" model involved administering BX471 to ABCB4-deficient mice that already exhibited signs of liver fibrosis. nih.gov
In the CCl4 prevention model, histological assessment of liver sections using Sirius red staining for collagen did not show a significant difference in the stages of liver fibrosis between BX471-treated mice and controls. researchgate.netnih.gov However, interestingly, the hepatic collagen content was found to be significantly higher in the mice that received BX471 compared to the control group in this prevention model. nih.govsemanticscholar.org
In the ABCB4-deficient mouse model (rescue model), treatment with BX471 showed only moderate effects on liver fibrosis. researchgate.netnih.gov Histopathological analysis did not reveal significant differences in liver fibrosis stages between the treated and control groups. researchgate.net
Gene expression analysis of fibrosis-related markers was performed in both liver fibrosis models. researchgate.net In the CCl4 prevention model, the study did not report significant effects of BX471 on the gene expression of fibrosis markers. researchgate.net In the ABCB4 rescue model, BX471 had no influence on the gene expression of any of the analyzed markers. researchgate.net
Interactive Data Table: Effect of BX471 on Liver Fibrosis Markers
| Model | Treatment | Histological Fibrosis Stage | Hepatic Collagen Content | Gene Expression of Fibrosis Markers |
| CCl4 Prevention | BX471 | No significant difference | Significantly higher | No significant effect |
| CCl4 Prevention | Vehicle | No significant difference | Lower than BX471 group | - |
| ABCB4 Rescue | BX471 | No significant difference | Moderate effect | No influence |
| ABCB4 Rescue | Vehicle | No significant difference | - | - |
Evaluation of Collagen Content and Histological Changes
Models of Acute Inflammatory Conditions
BX471 has also been investigated for its potential to mitigate acute inflammatory conditions in various experimental models.
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, often leading to Systemic Inflammatory Response Syndrome (SIRS). frontiersin.orgnih.gov The role of CCR1 and the effect of its antagonist, BX471, have been explored in models of sepsis. Research indicates that BX471 can attenuate the systemic inflammatory response during sepsis. researchgate.net This suggests that CCR1 signaling is involved in the excessive inflammation that characterizes this condition. atsjournals.org
Acute pancreatitis can lead to severe complications, including acute lung injury (ALI), which is a major cause of mortality. nih.govfrontiersin.org The inflammatory response in the pancreas can trigger a systemic inflammatory cascade that damages distant organs like the lungs. nih.gov Studies have shown that treatment with BX471 protects mice against lung injury associated with acute pancreatitis. atsjournals.org This protective effect is attributed to the inhibition of CCR1, which plays a role in the recruitment of inflammatory cells to the lungs. atsjournals.org
Ventilator-induced Lung Injury
Preclinical research indicates a protective role for BX471 hydrochloride in models of acute lung injury (ALI). Studies have shown that BX471 protects mice against ventilator-induced lung injury. researchgate.net The mechanism is linked to the antagonism of CCR1, which is implicated in the inflammatory cascade associated with lung injury. physiology.org In related models, such as sepsis-induced and acute pancreatitis-associated ALI, treatment with the CCR1 antagonist BX471 was found to be protective. physiology.orgnih.gov This protection is associated with the modulation of neutrophil recruitment to the site of injury. nih.gov
Ischemia-Reperfusion Injury (e.g., Kidney)
In the context of renal ischemia-reperfusion injury, BX471 has been investigated for its role in modulating inflammatory cell infiltration. nih.gov Genetic and pharmacological evidence supports the role of CCR1 in the infiltration of macrophages and neutrophils following ischemic injury to the kidney. nih.gov
In a mouse model of renal ischemia-reperfusion, administration of BX471 resulted in a significant reduction in the infiltration of key inflammatory cells into the kidney's outer medulla. nih.gov Specifically, by day 7 post-injury, treatment with BX471 suppressed both neutrophil and macrophage infiltration. nih.govresearchgate.net However, while the compound effectively reduced the presence of these immune cells, this did not translate to a significant alteration in the extent of necrotic and fibrotic damage or a change in the decline of renal function in the model. nih.govnih.gov This suggests that while CCR1 is involved in the trafficking of leukocytes to the kidney after an ischemic event, this specific activity may not be the primary driver of the resulting tissue injury. nih.gov
| Cell Type | Effect of BX471 Treatment | Impact on Tissue Injury | Reference |
|---|---|---|---|
| Neutrophils | Significantly reduced infiltration | No significant effect on tissue damage | nih.gov |
| Macrophages | Significantly reduced infiltration | No significant effect on tissue damage | nih.gov |
Hemorrhagic Shock Models
The therapeutic potential of BX471 has been evaluated in rat models of hemorrhagic shock, focusing on its effects during fluid resuscitation. nih.gov Endogenous CCR1 agonists, such as the chemokines CCL3, CCL5, and CCL7, are released during hemorrhagic shock and resuscitation, contributing to increased systemic fluid requirements. nih.gov Antagonizing CCR1 with BX471 provides a rationale for its beneficial effects in this setting. nih.gov
Fluid-Sparing Effects During Resuscitation
Studies demonstrate that the intravenous administration of BX471 at the start of fluid resuscitation significantly reduces the volume of fluid required to stabilize hemodynamics in rats. nih.gov This fluid-sparing effect was found to be dose-dependent. nih.gov A higher dose of BX471 was shown to reduce fluid requirements by over 60% compared to vehicle-treated animals. nih.gov
| Treatment Group | Reduction in Fluid Requirement (vs. Vehicle) | Reference |
|---|---|---|
| Vehicle | - | nih.gov |
| BX471 (0.05 μmol/kg) | Indistinguishable from vehicle | nih.gov |
| BX471 (0.5 μmol/kg) | >60% | nih.gov |
Effects on Tissue Edema and Inflammation Markers
Beyond its fluid-sparing effects, BX471 treatment also mitigates tissue edema and reduces key inflammation markers in hemorrhagic shock models. nih.gov Treatment with BX471 led to lower wet/dry weight ratios—an indicator of tissue edema—in the large intestine and in the sum of all tissues measured. nih.gov Furthermore, BX471 treatment significantly reduced the concentrations of the pro-inflammatory cytokines TNFα and IL-6 in large intestine extracts. nih.gov While systemic levels of the CCR1 ligands CCL3 and CCL7 increased in vehicle-treated animals during the experiment, this increase was prevented by BX471 treatment. nih.gov No significant differences were noted for inflammation markers in the small intestine or lung extracts between the groups. nih.gov
| Parameter | Tissue | Effect of BX471 Treatment | Reference |
|---|---|---|---|
| Wet/Dry (W/D) Ratio | Large Intestine | Reduced | nih.gov |
| TNFα Concentration | Large Intestine | Reduced | nih.gov |
| IL-6 Concentration | Large Intestine | Reduced | nih.gov |
| Systemic CCL3/CCL7 Levels | Systemic (Serum) | Increase Prevented | nih.gov |
Neuroinflammatory Disease Models (e.g., MPTP-induced nigrostriatal degeneration)
BX471 has been investigated for its neuroprotective properties in a mouse model of Parkinson's disease (PD), specifically in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced nigrostriatal degeneration. mdpi.com This research stems from the understanding that chronic inflammation plays a critical role in the pathogenesis of PD, making the CCR1 receptor a potential therapeutic target. mdpi.com
Neuroprotective Properties and Glial Activation Modulation
In a mouse model of MPTP-induced PD, treatment with BX471 demonstrated a strong blockade of the CCR1 receptor, leading to a reduction in PD-like features. mdpi.com A key finding was the compound's ability to reduce the neuroinflammatory state by regulating the activation of glial cells (astrocytes and microglia). mdpi.com The study showed that BX471 treatment lowered the expression of GFAP and IBA-1, which are markers for reactive astrocytes and microglia, respectively. mdpi.com
This anti-inflammatory effect was associated with the modulation of the NF-κB pathway. mdpi.com BX471 administration significantly decreased the nuclear translocation of NF-κB and, consequently, reduced the expression of downstream pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-1β) in the brain. mdpi.com The antagonistic action of BX471 on CCR1 also led to a reduction in the infiltration of immune cells, such as mast cells and T lymphocytes. mdpi.com
| Marker/Pathway | Effect of BX471 Treatment | Reference |
|---|---|---|
| Glial Activation (GFAP, IBA-1) | Reduced | mdpi.com |
| NF-κB Nuclear Translocation | Reduced | mdpi.com |
| iNOS Expression | Reduced | mdpi.com |
| COX-2 Expression | Reduced | mdpi.com |
| TNF-α & IL-1β Expression (Brain) | Reduced | mdpi.com |
Pharmacokinetic Studies in Preclinical Species
The pharmacokinetic profile of BX471 hydrochloride, a potent and selective non-peptide antagonist of the C-C chemokine receptor 1 (CCR1), has been evaluated in various preclinical species to determine its absorption, distribution, metabolism, and excretion characteristics. These studies are crucial for understanding the compound's potential as an orally administered therapeutic agent.
Oral Bioavailability (e.g., in dogs)
Pharmacokinetic investigations in dogs have demonstrated that BX471 hydrochloride is orally active. researchgate.netresearchgate.net When administered to fasted male beagle dogs via oral gavage at a dose of 4 mg/kg, the compound exhibited a bioavailability of 60%. researchgate.netresearchgate.netmedchemexpress.commedchemexpress.com This finding highlights the compound's significant absorption from the gastrointestinal tract, a favorable characteristic for an orally administered drug. researchgate.net
Table 1: Oral Bioavailability of BX471 in Dogs
| Species | Route of Administration | Dose | Bioavailability |
|---|
Plasma Concentration Profiles and Clearance (e.g., in mice)
In mice, subcutaneous administration of BX471 at a dose of 20 mg/kg resulted in rapid absorption, with peak plasma concentrations reaching 9 μM approximately 30 minutes after administration. medchemexpress.comchemscene.combio-equip.com Following the peak, the plasma levels declined swiftly to about 0.4 μM after 2 hours. medchemexpress.comchemscene.combio-equip.com The concentration continued to decrease, dropping to 0.1 μM or lower between 4 and 8 hours post-administration. medchemexpress.comchemscene.combio-equip.com These studies indicate a relatively rapid clearance of the compound from the systemic circulation in mice. medchemexpress.comchemscene.combio-equip.com
Table 2: Plasma Concentration of BX471 in Mice (20 mg/kg, s.c.)
| Time Post-Administration | Plasma Concentration (μM) |
|---|---|
| ~30 minutes | 9 medchemexpress.comchemscene.combio-equip.com |
| 2 hours | ~0.4 medchemexpress.comchemscene.combio-equip.com |
Methodologies for Drug Level Analysis (e.g., HPLC-MS)
The analysis of BX471 levels in plasma samples from preclinical studies has been accomplished using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). medchemexpress.cominvivochem.cn Specifically, the electrospray mode operated under a positive ion mode was utilized for detection. medchemexpress.commedchemexpress.com The sample preparation for this analysis involved denaturation of the plasma samples by adding four parts of ice-cold methanol, which contained a fixed amount of an internal standard, to one part of plasma. medchemexpress.commedchemexpress.com The resulting precipitated protein was then removed by centrifugation, and the supernatant was directly analyzed. medchemexpress.commedchemexpress.com This methodology allows for accurate and sensitive quantification of BX471 in biological matrices. medchemexpress.commedchemexpress.com
Selectivity in Animal Models
The selectivity of a drug candidate for its intended target over other related receptors is a critical determinant of its potential efficacy and safety. Studies on BX471 have explored its differential affinity for CCR1 in different species.
Differential Affinity for Rat vs. Human CCR1
BX471 has demonstrated a significantly higher affinity for human CCR1 compared to rodent CCR1. The compound displaces the binding of radiolabeled macrophage inflammatory protein-1α (MIP-1α)/CCL3 to mouse CCR1 with a Ki of 215 ± 46 nM. medchemexpress.comchemscene.com In functional assays, the concentration of BX471 required to inhibit calcium transients induced by MIP-1α/CCL3 was notably different between human and mouse CCR1, with IC50 values of 5.8 ± 1 nM for human CCR1 and 198 ± 7 nM for mouse CCR1, respectively. medchemexpress.comchemscene.com This indicates that BX471 is approximately 20-fold less potent at inhibiting mouse CCR1 compared to human CCR1. umich.edu This species-specific difference in potency is an important consideration when extrapolating efficacy data from rodent models to human clinical applications.
Table 3: Comparative Inhibitory Activity of BX471 on Human vs. Mouse CCR1
| Parameter | Human CCR1 | Mouse CCR1 |
|---|---|---|
| Ki (vs. 125I-MIP-1α/CCL3) | 1 nM medchemexpress.comchemscene.commedchemexpress.com | 215 ± 46 nM medchemexpress.comchemscene.com |
| IC50 (Ca2+ mobilization) | 5.8 ± 1 nM medchemexpress.comchemscene.com | 198 ± 7 nM medchemexpress.comchemscene.com |
Clinical Research and Translational Aspects
Clinical Trial History and Status
The clinical development of BX471 hydrochloride advanced from initial safety trials to mid-stage efficacy studies in several indications before ultimately being discontinued (B1498344).
BX471 entered clinical development as a potential treatment for autoimmune diseases. Phase I trials for general autoimmune conditions commenced in March 2000. ncats.iovir.com.vn Following this, specific Phase I trials focusing on multiple sclerosis (MS) were ongoing as of March 2002. ncats.iovir.com.vn Initial reports from these early-stage trials were described as positive, suggesting the compound was well-tolerated and paving the way for further investigation into its efficacy in patient populations. ncats.iovir.com.vn
Table 1: Overview of BX471 Phase I Clinical Trials
| Indication(s) | Sponsor/Developer | Start of Trials | Status/Reported Outcome |
| Autoimmune Diseases | Berlex / Schering AG | March 2000 | Positive initial results reported. ncats.iovir.com.vn |
| Multiple Sclerosis (MS) | Berlex / Schering AG | Ongoing as of March 2002 | Positive initial results reported. ncats.iovir.com.vn |
Based on the promising preclinical data and Phase I results, Berlex planned and proceeded with a Phase II clinical trial for BX471 in patients with relapsing-remitting multiple sclerosis. vir.com.vnozmosi.com However, the randomized, double-blind, placebo-controlled trial did not achieve its desired outcomes. ozmosi.com The study failed to demonstrate a significant difference between the BX471 treatment group and the placebo group based on clinical and MRI-related efficacy endpoints. ozmosi.com This lack of substantial positive impact on immune cell infiltration into the central nervous system was a critical setback for the compound in this indication. ncats.ioozmosi.com
Table 2: BX471 Phase II Trial in Multiple Sclerosis
| Trial Name/Identifier | Indication | Phase | Key Finding | Outcome |
| Not specified | Relapsing-Remitting Multiple Sclerosis | II | Failed to meet minimum efficacy set-points; no significant differences in clinical or MRI outcomes compared to placebo. ozmosi.com | Development for MS discontinued. ncats.ioozmosi.com |
BX471 was also evaluated for its potential to treat endometriosis-associated pelvic pain. A Phase II, proof-of-concept clinical trial (EudraCT: 2004-000630-37; ClinicalTrials.gov: NCT00185341) was completed to assess the efficacy and safety of the compound in women with this condition. ncats.ioozmosi.combayer.com The study was designed to evaluate the change in endometriosis-associated pelvic pain over a 12-week treatment period compared to a placebo. bayer.com Despite the completion of this trial, the development for endometriosis was ultimately halted due to a lack of efficacy. ncats.ioe-bookshelf.de
The clinical development of BX471 and other CCR1 antagonists has been fraught with challenges, contributing to their limited success in reaching the market. A primary obstacle is the significant difference in the expression and function of CCR1 between preclinical animal models and humans. nih.gov For instance, some rodent models show CCR1 as a chemotactic factor for neutrophils but not monocytes, complicating the translation of animal study results to human pathology. nih.gov
Furthermore, achieving therapeutic efficacy with CCR1 antagonists may require near-complete (≥90%) and sustained receptor occupancy, a high pharmacological bar to clear. nih.gov The broader class of chemokine receptor antagonists has also faced hurdles such as low hit rates in high-throughput screening and cross-reactivity with other G-protein coupled receptors. patsnap.com The clinical failure of another CCR1 antagonist, CP-481,715, in a Phase II trial for rheumatoid arthritis further underscores the difficulties in translating the role of CCR1 in inflammation into clinical benefit. ozmosi.com
As a result of the challenges and disappointing clinical data, the development of BX471 was discontinued for its primary target indications. The failure to demonstrate efficacy in the Phase II trial was the direct cause for halting its development for multiple sclerosis. ncats.ioozmosi.com Similarly, a lack of efficacy led to the cessation of its development path for endometriosis. e-bookshelf.de Bayer, which had absorbed Schering AG, also appears to have discontinued the development of BX471 for other inflammatory conditions, including psoriasis and multiple myeloma. ncats.ionih.gov
Challenges in Clinical Development of CCR1 Antagonists
Investigational Therapeutic Applications
Beyond the clinical trials in MS and endometriosis, BX471 hydrochloride was investigated for a wide array of other potential therapeutic uses, primarily in preclinical models. These studies highlight the perceived importance of the CCR1 pathway in various disease processes.
Investigated applications included:
Psoriasis : Development for this autoimmune skin condition was pursued but ultimately discontinued. nih.gov
Renal Fibrosis : In a mouse model of unilateral ureteral obstruction, BX471 was shown to reduce leukocyte infiltration and renal fibrosis. researchgate.net
Allergic Rhinitis : A study in a mouse model demonstrated that BX471 exerted anti-inflammatory effects, inhibiting the expression of proinflammatory mediators and eosinophil recruitment.
Myocarditis : In a rat model of experimental autoimmune myocarditis, BX471 was found to reduce the severity of the disease by inhibiting cytokine expression. ozmosi.com
Pancreatitis and Lung Injury : Preclinical research indicated that BX471 could protect mice against acute pancreatitis-associated lung injury. racgp.org.au
Alzheimer's Disease : The discovery of CCR1 protein in the brains of patients with Alzheimer's disease prompted Berlex to initiate development of a radiolabeled version of BX471 for use as a diagnostic imaging agent, though this program also appears to have been discontinued. ncats.ionih.gov
Spinal Cord Injury : In a mouse model, BX471 reportedly improved tissue structure by influencing autophagy and reducing inflammation. rsc.org
Restenosis : The compound was explored as a potential anti-inflammatory agent for coating implantable medical devices like stents to prevent restenosis.
Autoimmune Diseases (e.g., Multiple Sclerosis, Rheumatoid Arthritis, Psoriasis)
The C-C chemokine receptor 1 (CCR1) is considered a therapeutic target for treating autoimmune diseases. nih.goveurekaselect.comambeed.cn BX471 has been investigated for its potential in several autoimmune conditions, including multiple sclerosis, rheumatoid arthritis, and psoriasis. biosynth.comnih.goveurekaselect.comncats.io
Multiple Sclerosis (MS): Research has demonstrated that BX471 can effectively reduce disease severity in a rat experimental allergic encephalomyelitis (EAE) model of multiple sclerosis. medchemexpress.commedchemexpress.comtocris.comrndsystems.com In this model, BX471 was shown to inhibit the acute paralytic disease, suggesting that CCR1 plays a non-redundant role in the early stages of the disease. researchgate.net The compound was in development for the treatment of MS, with phase I trials showing positive results and plans for phase II trials. ncats.ioresearchgate.net However, later clinical trials with a low-molecular-weight CCR1 antagonist did not show efficacy in patients with relapsing/remitting MS. researchgate.net
Rheumatoid Arthritis (RA): The involvement of CCR1 in the inflammatory processes of rheumatoid arthritis has made it an attractive therapeutic target. nih.goveurekaselect.com While specific clinical trial data on BX471 for RA is limited in the provided search results, the compound's anti-inflammatory properties and its role as a CCR1 antagonist suggest its potential in modulating the immune response in this disease. biosynth.com
Psoriasis: BX471 was also in development for the treatment of psoriasis. nih.goveurekaselect.comncats.io Psoriasis is a chronic autoimmune condition characterized by skin inflammation. The role of chemokines and their receptors in leukocyte trafficking to the skin is a key aspect of psoriasis pathogenesis. While detailed clinical trial results for BX471 in psoriasis are not available in the provided search results, its investigation for this indication highlights its potential to interfere with the inflammatory cascade in the skin. nih.goveurekaselect.com
Inflammatory Conditions (General)
BX471 hydrochloride is primarily utilized in the study of inflammatory diseases and immune system disorders. biosynth.com As a selective CCR1 antagonist, it inhibits the migration of immune cells, a key process in inflammation. nih.goveurekaselect.comresearchgate.net The compound has demonstrated anti-inflammatory activity in various preclinical models. nih.goveurekaselect.com For instance, it has been shown to inhibit the directed migration of human lymphocytes and monocytes in response to CCR1 ligands like MIP-1α and RANTES. researchgate.net
Allergic Rhinitis
A study on a mouse model of ovalbumin (OVA)-induced allergic rhinitis (AR) investigated the therapeutic effect of BX471. nih.govnih.gov The results indicated that BX471 exerts anti-inflammatory effects in this model. nih.govnih.gov
Key findings from the study include:
Reduced Nasal Symptoms: Mice treated with BX471 showed a significant reduction in sneezing and nasal-rubbing behaviors. nih.gov
Decreased Inflammation: The expression of nasal proinflammatory factors was significantly downregulated by BX471. nih.gov Protein levels of tumor necrosis factor-alpha (TNF-α) and NF-kB were also suppressed. nih.gov
Inhibited Eosinophil Recruitment: Blockade of CCR1 ligands by BX471 inhibited the recruitment of eosinophils to the nasal cavity. nih.gov
Upregulation of Treg Cells: The population of regulatory T cells (Treg cells) was found to be upregulated in the BX471-treated mice. nih.gov
These findings suggest that BX471 represents a promising therapeutic strategy for allergic rhinitis by inhibiting the inflammatory cascade. nih.govnih.gov
Renal Fibrosis
BX471 has been shown to reduce renal fibrosis in a mouse model of obstructive nephropathy. tocris.comrndsystems.com In a study involving unilateral ureteral obstruction (UUO) in mice, treatment with BX471 led to a significant reduction in markers of renal fibrosis. nih.gov
Key Research Findings:
| Finding | Result | Citation |
| Leukocyte Infiltration | Mice treated with BX471 showed an approximate 55% reduction in interstitial CD45 positive leukocytes. | medchemexpress.comnih.gov |
| Fibroblast-Specific Protein 1 (FSP1) | BX471 reduced the amount of FSP1-positive cells by 65% in UUO kidneys. | nih.govglpbio.com |
| Macrophage and Lymphocyte Infiltration | UUO kidneys from BX471-treated mice revealed a 40–60% reduction of interstitial macrophage and lymphocyte infiltrate. | nih.gov |
| Collagen I Expression | Markers of renal fibrosis, such as mRNA and protein expression for collagen I, were all significantly reduced by BX471-treatment. | nih.gov |
The study concluded that CCR1 plays a crucial role in mediating the infiltration of mononuclear cells and subsequent renal fibrosis after UUO. nih.gov
Potential in Chronic Obstructive Pulmonary Disease (COPD)
Research has explored the role of CCR1 and the potential of BX471 in the context of chronic obstructive pulmonary disease (COPD). researchgate.net In vivo experiments using a mouse model of smoking-induced COPD revealed that pre-treatment with BX471 led to a reduction in airway mucosal CCR1 expression. researchgate.net This suggests that BX471 could be a potential therapeutic target for the treatment of chronic airway inflammation in COPD. researchgate.net
Role in Sepsis
The potential role of CCR1 antagonists like BX471 has been investigated in the context of sepsis. mdpi.com In rat models of hemorrhagic shock, which can lead to sepsis, BX471 treatment was found to improve fluid resuscitation. mdpi.com Specifically, a 0.5 μmol/kg dose of BX471 reduced fluid requirements by over 60%. mdpi.com The treatment also prevented increases in systemic levels of the chemokines CCL3 and CCL7. mdpi.com Furthermore, in large intestine extracts, BX471 treatment significantly reduced the concentrations of the inflammatory markers TNFα and IL6. mdpi.com While BX471 showed beneficial effects in these preclinical models, it's important to note that it failed to demonstrate therapeutic efficacy for multiple sclerosis in clinical trials, though a 16-week dosing was well-tolerated. mdpi.com
Potential as a Diagnostic Imaging Biomarker (e.g., Alzheimer's Disease)
Beyond its therapeutic applications, BX471 has been explored for its potential in diagnostic imaging, particularly as an imaging biomarker for Alzheimer's disease. ncats.io The development of radiolabelled versions of compounds like BX471 was initiated to explore this possibility. ncats.io The rationale behind this approach is that such tracers could be used in Positron Emission Tomography (PET) to visualize and quantify specific molecular targets in the brain, aiding in the diagnosis and monitoring of neurodegenerative diseases. nih.govmedscape.commdpi.com
Structure Activity Relationship Sar and Drug Design Implications
Molecular Features Contributing to CCR1 Antagonism and Selectivity
The efficacy and selectivity of BX471 are rooted in its specific molecular interactions within the binding pocket of the CCR1 receptor. Computational modeling, validated by site-directed mutagenesis experiments, has elucidated the key structural features of BX471 responsible for its potent antagonism. researchgate.netnih.gov
Cryo-electron microscopy and molecular modeling studies have revealed that BX471 situates itself within the orthosteric binding pocket of CCR1, which is composed of a major and a minor pocket. biorxiv.org The binding is anchored by critical interactions between the antagonist and specific amino acid residues of the receptor. researchgate.net Notably, residues Tyr-113 and Tyr-114 located on transmembrane domain 3 (TM3), and Ile-259 on TM6, play a significant role in anchoring the BX471 molecule within this cavity. researchgate.netnih.govmdpi.com
Further detailed analysis of the binding site indicates that other residues also contribute to the interaction. The fluorine atom on the fluorophenyl group of BX471 has favorable interactions with Phe-83 and the methyl group of Leu-87. researchgate.net The urea (B33335) moiety of BX471, while not forming tight polar interactions, can establish hydrogen bonds with the backbone carbonyl of Gly-168 or the hydroxyl group of Tyr-114. researchgate.net Molecular dynamics simulations suggest this urea group is highly flexible and can also form hydrogen bonds with water molecules that access the binding region. researchgate.net
The high selectivity of BX471 is a critical aspect of its drug design. It demonstrates a remarkable >10,000-fold selectivity for CCR1 when compared with a panel of 28 other G-protein-coupled receptors (GPCRs). researchgate.netmedchemexpress.commedchemexpress.comresearchgate.net It also exhibits a 250-fold selectivity for CCR1 over other related chemokine receptors like CCR2, CCR5, and CXCR4. medchemexpress.com This high degree of selectivity minimizes off-target effects and is a direct consequence of the unique complementarity between the molecular structure of BX471 and the CCR1 binding pocket.
Table 1: Key Molecular Interactions between BX471 and CCR1
| Interacting Part of BX471 | Interacting Residue(s) in CCR1 | Type of Interaction | Reference(s) |
|---|---|---|---|
| Core Structure | Tyr-113 (TM3), Tyr-114 (TM3), Ile-259 (TM6) | Anchoring in binding pocket | researchgate.net, , mdpi.com, nih.gov |
| Fluorophenyl Group | Phe-83, Leu-87 | Favorable hydrophobic interactions | researchgate.net |
| Urea Group | Gly-168 (backbone), Tyr-114 (hydroxyl) | Hydrogen bonding | researchgate.net |
| Urea Group | Water molecules in binding site | Hydrogen bonding | researchgate.net, |
Non-Peptide Nature and its Advantages
A pivotal feature in the design of BX471 is its non-peptide chemical structure. mdpi.comumich.edudovepress.com This characteristic imparts several significant advantages over peptide-based antagonists, which often face challenges in drug development. researchgate.net
The primary advantage of a small, non-peptide molecule like BX471 is its potential for oral bioavailability. researchgate.net Peptidic drugs are generally susceptible to degradation by proteases in the gastrointestinal tract and have poor membrane permeability, making oral administration ineffective. In contrast, BX471 has demonstrated good oral activity, with pharmacokinetic studies in dogs showing a bioavailability of 60%. researchgate.netresearchgate.net This allows for the development of an orally administered formulation, which is a major benefit for patient compliance and convenience.
Furthermore, non-peptide molecules typically exhibit greater metabolic stability and can be synthesized with higher efficiency and lower cost compared to complex peptides. The development of BX471 was achieved through high-capacity screening followed by chemical optimization, a process well-suited for small molecule drug discovery. umich.edu The ability to systematically modify the chemical structure, as was done in the optimization program for BX471, allows for fine-tuning of its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. researchgate.net
Homology Modeling, Molecular Docking, and Molecular Dynamics (MD) Simulations of BX471 with CCR1
Given the historical scarcity of high-resolution crystal structures for GPCRs, computational methods have been indispensable in understanding the BX471-CCR1 interaction. researchgate.netnih.govnih.gov Homology modeling was employed to construct a three-dimensional structure of the human CCR1 receptor, using the known structures of other GPCRs as templates. researchgate.netacs.orgnih.govpnas.org
Following the creation of the CCR1 model, molecular docking studies were performed to predict the binding site and orientation of BX471 within the receptor. researchgate.netacs.orgnih.gov Computational methods like MembStruk and HierDock were used to predict the structure and identify the most probable binding pose of BX471. researchgate.net These docking studies were crucial in identifying the key residues, such as Tyr-113, Tyr-114, and Ile-259, that were predicted to be vital for binding. researchgate.netnih.gov To validate these computational predictions, 17 point mutants of the CCR1 receptor were designed and tested, with the experimental results showing an excellent correlation with the model's predictions. researchgate.netnih.gov
To further refine the understanding of the binding dynamics, Molecular Dynamics (MD) simulations were conducted on the docked BX471-CCR1 complex within an explicit lipid bilayer and water environment. researchgate.netacs.orgnih.gov These simulations, running for up to 20 nanoseconds, demonstrated that the receptor-ligand complex is stable over time. acs.orgnih.gov Importantly, the MD simulations provided insights that static docking could not, revealing the flexibility of certain parts of the ligand, like the urea group, and observing changes in the ligand's position and orientation after the initial docking. researchgate.netacs.orgnih.gov These dynamic studies confirmed the importance of residues like Phe85, Phe112, Tyr113, and Ile259 in maintaining a stable interaction. acs.orgnih.gov The success of these computational approaches underscores the feasibility of rational, structure-based drug design for GPCR targets. researchgate.netnih.govacs.org
Table 2: Summary of Computational Studies on the BX471-CCR1 Interaction
| Computational Method | Purpose | Key Findings | Reference(s) |
|---|---|---|---|
| Homology Modeling (e.g., MembStruk) | To predict the 3D structure of the human CCR1 receptor in the absence of a crystal structure. | Generated a viable 3D model of CCR1 that could be used for further computational analysis. | researchgate.net, , nih.gov, nih.gov |
| Molecular Docking (e.g., HierDock, GOLD) | To predict the binding pose of BX471 within the CCR1 model and identify key interacting residues. | Predicted a binding site anchored by Tyr-113, Tyr-114, and Ile-259. Predictions were later experimentally validated. | researchgate.net, , acs.org, nih.gov |
| Molecular Dynamics (MD) Simulations | To analyze the stability and dynamic behavior of the BX471-CCR1 complex over time. | Confirmed the stability of the complex; revealed the flexibility of the urea group and refined the understanding of key residue interactions. | researchgate.net, , acs.org, nih.gov, nih.gov |
| Virtual Screening | To validate the predicted CCR1 structure by identifying known antagonists from a large compound database. | The screen successfully identified 63% of known CCR1 antagonists in the top 5% of hits, validating the model's accuracy. | researchgate.net, nih.gov |
Future Directions and Research Gaps
Exploration of Combination Therapies with BX471 Hydrochloride
A significant avenue for future research lies in the exploration of combination therapies involving BX471 hydrochloride. The rationale for this approach is to enhance therapeutic efficacy and potentially overcome resistance mechanisms. accscience.com
Key Research Findings:
Synergistic Effects with Immunosuppressants: In a rat heart transplant rejection model, the combination of BX471 with a subtherapeutic dose of cyclosporin (B1163) was significantly more effective in prolonging transplant survival than either agent alone. semanticscholar.org This suggests a synergistic relationship where BX471's anti-inflammatory action complements the immunosuppressive effects of cyclosporin. semanticscholar.org
Sensitization to Glucocorticoids in Multiple Myeloma: Research has shown that blocking CCR1 signaling with BX471 can enhance the anti-myeloma effects of the glucocorticoid dexamethasone. biorxiv.orgresearchgate.net This combination therapy was effective in myeloma cell lines, primary patient samples, and a xenograft mouse model. biorxiv.org Mechanistically, the combination promotes apoptosis and can even resensitize partially glucocorticoid-resistant myeloma cells to treatment. biorxiv.orgresearchgate.net
Overcoming Chemoresistance: The tumor microenvironment often contributes to drug resistance. frontiersin.org By targeting the CCL3/CCR1 axis, which is implicated in decreased sensitivity to drugs like melphalan (B128) and bortezomib, BX471 could potentially be used in combination to overcome this resistance. researchgate.net
Broader Applications: The concept of combination therapy is not limited to cancer. For chronic diseases where multiple pathways are involved, combining a targeted agent like BX471 with other treatments could offer a more comprehensive therapeutic strategy. jheor.org For instance, in biliary tract cancer, various combination therapies are under investigation, highlighting a trend towards multi-target approaches. nih.gov
Investigation of Long-term Immunological Effects
The long-term consequences of sustained CCR1 blockade on the immune system are not fully understood and represent a critical research gap.
Key Research Findings:
Impact on Leukocyte Subsets: Long-term blockade of CCR1 in a mouse model of lupus nephritis led to a decrease in the accumulation of effector/memory CD4+ T cells and various macrophage populations in the kidneys. aai.orgnih.gov However, it did not affect renal humoral immunity, as evidenced by unchanged numbers of B cells. aai.orgnih.gov
Potential for Unintended Consequences: While reducing the recruitment of inflammatory cells is the intended effect, prolonged inhibition of a key chemokine receptor could have unforeseen immunological consequences. patsnap.com
Sustained Anti-inflammatory Effects: Some studies suggest that CCR1 antagonists can have long-term anti-inflammatory effects, which could be beneficial in chronic autoimmune diseases. researchgate.net
Development of Novel CCR1 Antagonists with Improved Profiles
The clinical trial outcomes for first-generation CCR1 antagonists, including BX471, have spurred the development of new antagonists with potentially improved characteristics. researchgate.netacs.org
Key Research Findings:
Next-Generation Compounds: Companies have developed second-generation CCR1 antagonists, such as CCX9588, which exhibit significantly higher potency than their predecessors. nih.govacrabstracts.org
Allosteric Modulators: Research into allosteric modulators targeting an intracellular binding site on CCR1 offers a novel mechanism of action. acs.org These ligands can stabilize the inactive state of the receptor and block intracellular signaling, potentially offering advantages over traditional orthosteric antagonists. acs.org
Species Variability: A significant challenge in the preclinical development of CCR1 antagonists has been the difference in potency between human and rodent receptors. aai.org Understanding these structural and functional differences is crucial for designing new compounds with better translational potential. frontiersin.orgnih.govaai.org
Diverse Chemical Scaffolds: The search for new CCR1 antagonists has led to the exploration of various chemical structures, including xanthene carboxamides and quinoline (B57606) carboxaldehydes. frontiersin.orgrsc.org
Elucidating Mechanisms Bypassing CCR1 Blockade in Certain Diseases
The limited success of CCR1 antagonists in some clinical trials suggests that diseases may have redundant or alternative pathways that compensate for the blockade of CCR1. researchgate.net
Key Research Findings:
Redundant Chemokine Pathways: The chemokine system is complex, with multiple ligands and receptors. Blockade of CCR1 might lead to an increased availability of its ligands, which could then act on other receptors like CCR5 or CCR2. researchgate.net In a model of allograft rejection, the absence of CCR1 did not prevent the recruitment of T-cells and macrophages, suggesting redundant pathways are at play. ahajournals.org
Tumor Microenvironment Complexity: In cancer, the tumor microenvironment is a complex network of cells and signaling molecules. frontiersin.org Resistance to therapies can arise from both tumor-intrinsic and extrinsic factors, including the activation of alternative immunosuppressive pathways. frontiersin.org
Ligand-Independent Activation: Research into intracellular allosteric modulators has revealed that they can inhibit even the basal, ligand-independent activity of CCR1, suggesting a mechanism that might be harder to bypass. acs.org
Further Research into Specific Fibrotic Conditions Beyond Liver Fibrosis
While initial research with BX471 showed promise in a model of renal fibrosis, its effects on other fibrotic conditions, particularly liver fibrosis, have been less clear, indicating a need for more targeted research. nih.gov
Key Research Findings:
Renal Fibrosis: BX471 demonstrated efficacy in reducing leukocyte infiltration and renal fibrosis in a mouse model of unilateral ureteral obstruction. researchgate.netnih.gov This treatment was effective even when initiated after the onset of fibrosis. researchgate.netnih.gov
Liver Fibrosis: In contrast to the findings in kidney fibrosis, studies using mouse models of liver fibrosis (induced by carbon tetrachloride and in ABCB4-deficient mice) found that BX471 treatment did not provide significant beneficial effects and, in one model, even increased hepatic collagen content. researchgate.netresearchgate.net These findings suggest that the role of CCR1 in fibrosis may be organ-specific. researchgate.netresearchgate.netjci.org
Pulmonary Fibrosis: The role of chemokine receptors in pulmonary fibrosis is an active area of research. physiology.org While specific studies on BX471 in pulmonary fibrosis are limited, the general involvement of chemokines in lung inflammation and fibrosis suggests it could be a potential area for future investigation. news-medical.net
Other Fibrotic Disorders: The involvement of miRNAs and other signaling pathways in a range of fibrotic disorders, including cardiac, dermal, and primary myelofibrosis, opens up avenues for exploring the potential role of CCR1 and its antagonists in these conditions. nih.gov
Q & A
Q. What molecular mechanisms underlie BX471 hydrochloride's selectivity for CCR1 over other chemokine receptors?
BX471 hydrochloride exhibits 250-fold selectivity for CCR1 compared to CCR2, CCR5, and CXCR4, with a binding affinity (Ki) of 1 nM for human CCR1 . This selectivity arises from its non-peptide structure, which preferentially interacts with CCR1's transmembrane domains and extracellular loops, as demonstrated in competitive binding assays using radiolabeled ligands (e.g., MIP-1α and RANTES) . Methodologically, researchers should validate selectivity using:
Q. How can researchers design assays to quantify CCR1 antagonism in vitro?
Key methodologies include:
- Calcium mobilization assays : Measure intracellular Ca²⁺ changes in CCR1-expressing cells (e.g., THP-1 monocytes) using fluorescent dyes (e.g., Fluo-4) upon stimulation with CCR1 ligands like CCL3/MIP-1α. BX471 pre-treatment should inhibit Ca²⁺ signals with an IC₅₀ < 10 nM .
- Chemotaxis assays : Use Boyden chambers to assess inhibition of leukocyte migration toward CCR1 ligands. BX471 (1–100 nM) typically reduces migration by >80% in monocytes .
- Surface CD11b expression : Flow cytometry to quantify BX471-mediated suppression of CCR1-dependent CD11b upregulation .
Advanced Research Questions
Q. What experimental strategies resolve contradictory data on BX471's off-target effects, such as HsClpP protease activation?
While BX471 is a CCR1 antagonist (Ki = 1 nM), it activates human mitochondrial ClpP proteases (EC₅₀ = 6.07 μM) . To address this dichotomy:
- Dose-response profiling : Compare CCR1 antagonism (low nM range) and ClpP activation (μM range) to identify concentration-dependent effects.
- Genetic knockout models : Use CCR1⁻/⁻ or ClpP⁻/⁻ cells to isolate target-specific responses.
- Protease activity assays : PAGE-based assays with fluorogenic substrates (e.g., casein-FITC) to quantify ClpP activation .
Q. How does BX471 hydrochloride modulate Treg cell populations in allergic rhinitis models, and what methodological considerations are critical?
In ovalbumin (OVA)-induced murine allergic rhinitis, BX471 (20 mg/kg, subcutaneous) increases CD4⁺CD25⁺Foxp3⁺ Treg cells from 4.83% (control) to 10.57%, as quantified by flow cytometry . Key methodological steps:
- Cell staining : Use anti-CD4, CD25, and intracellular Foxp3 antibodies with fixation/permeabilization buffers.
- Gating strategy : Include fluorescence-minus-one (FMO) controls to exclude false positives.
- In vivo validation : Combine Treg analysis with cytokine profiling (e.g., IL-4, IL-5, TNF-α) to link cellular changes to inflammatory pathways .
Q. What pharmacokinetic parameters influence BX471's efficacy in preclinical models of autoimmune diseases?
BX471 shows 60% oral bioavailability in dogs and dose-dependent efficacy in experimental autoimmune encephalomyelitis (EAE) models . Critical parameters include:
- Dosing regimen : Subcutaneous administration (e.g., 20 mg/kg every 8 hours) maintains plasma levels above the CCR1 IC₅₀ .
- Blood-brain barrier penetration : Assess CNS exposure via LC-MS/MS in brain homogenates, as CCR1 antagonism in EAE requires CNS bioavailability .
Contradictory Data Analysis
Q. How should researchers interpret conflicting reports on BX471's role in NF-κB pathway regulation?
BX471 reduces TNF-α-driven NF-κB activation in allergic rhinitis by lowering TNF-α levels, thereby suppressing downstream RANTES, MIP-1α, and VCAM-1 expression . However, it does not inhibit TLR2/TLR4-mediated NF-κB activation . To reconcile this:
- Pathway-specific assays : Use TNF-α receptor (TNFR) knockout mice to isolate TNF-α/NF-κB effects.
- Multiplex cytokine analysis : Quantify TNF-α, IL-1β, and IFN-γ to distinguish pathway contributions .
Methodological Best Practices
Q. What in vivo models best recapitulate BX471's therapeutic effects on neutrophilic inflammation?
Q. How can molecular docking improve the design of next-generation CCR1 antagonists?
BX471's docking into CCR1 (PDB: 3IKA) reveals critical interactions with Glu287 and Tyr113. Researchers can:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
